2,2'-Bipyrrolidine

説明

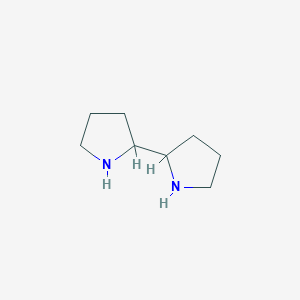

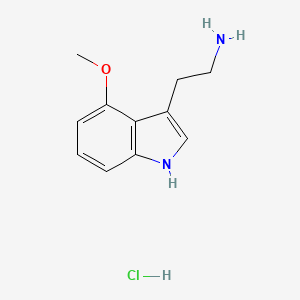

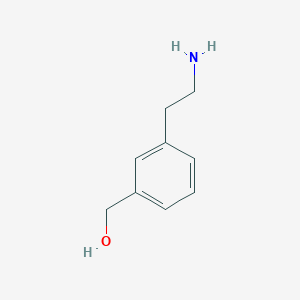

2,2’-Bipyrrolidine , also known as (2R,2’R)-2,2’-Bipyrrolidine , is a chemical compound with the empirical formula C8H16N2 . It exists as a white crystalline powder and has a molecular weight of 140.23 g/mol . This compound belongs to the class of pyrrolidine derivatives and exhibits interesting properties due to its unique structure.

Synthesis Analysis

The synthesis of 2,2’-Bipyrrolidine involves several methods, including cyclization reactions. One common approach is the condensation of two molecules of pyrrolidine under appropriate conditions. Researchers have explored both catalytic and non-catalytic routes to obtain this compound . Further studies are needed to optimize the synthetic procedures and enhance yields.

Molecular Structure Analysis

The molecular structure of 2,2’-Bipyrrolidine consists of two pyrrolidine rings connected by a central carbon-carbon bond. The compound adopts a chiral configuration, with two stereocenters. The (2R,2’R) enantiomer is the most commonly studied form . The arrangement of nitrogen atoms and the overall shape of the molecule play a crucial role in its reactivity and biological activity.

科学的研究の応用

Chiral Motif in Asymmetric Transformations

2,2'-Bipyrrolidine has been identified as a useful chiral motif in various asymmetric transformations. It serves as chiral ligands, auxiliaries, and Lewis bases. These characteristics make it valuable in the field of stereochemistry and asymmetric synthesis, where controlling the chirality of molecules is crucial. The compound is available in different enantiopure forms, such as (2S,2'S) and (2R,2'R), and is known for its solubility in common organic solvents like ether and methylene chloride (Li, 2012).

Stereoselective Synthesis

A novel strategy for the stereoselective synthesis of the 2,2'-bipyrrolidine scaffold has been developed. This involves a metathesis reaction followed by asymmetric dihydroxylation, which introduces stereogenic elements. This high-yielding process is suitable for synthesizing additional heterocycles, highlighting the compound's versatility in creating complex molecular structures (Gresser, Keller, & Wales, 2009).

Organocatalysis

2,2'-Bipyrrolidine is effective in organocatalytic applications, specifically in asymmetric Diels–Alder reactions. Its combination with certain chemicals like HClO4 makes it an efficient organocatalyst for enantioselective reactions. The mode of catalysis has been studied through NMR and X-ray crystallography, demonstrating its utility in detailed molecular interactions (Ma et al., 2009).

Asymmetric Epoxidations

Chiral bipyrrolidine-based iron and manganese complexes have shown high efficiency in asymmetric epoxidation of olefins using H2O2. The process achieves high selectivity and enantioselectivity, making it a significant contribution to the field of asymmetric synthesis and catalysis (Lyakin, Ottenbacher, Bryliakov, & Talsi, 2012).

特性

IUPAC Name |

2-pyrrolidin-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHVTVSAFRAXPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Bipyrrolidine | |

CAS RN |

74295-58-2 | |

| Record name | 2,2'-Bipyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,2'-Bipyrrolidine?

A1: The molecular formula of 2,2'-Bipyrrolidine is C8H16N2, and its molecular weight is 140.23 g/mol. []

Q2: Are there any spectroscopic data available for 2,2'-Bipyrrolidine?

A2: While specific spectroscopic data may vary between studies, the synthesis and characterization of 2,2'-Bipyrrolidine derivatives often involve techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. [, , ]

Q3: Why is the chirality of 2,2'-Bipyrrolidine important?

A3: 2,2'-Bipyrrolidine exists as three stereoisomers: (R,R), (S,S), and the meso form. The chirality of the molecule is crucial because it significantly influences the stereochemical outcome of reactions where it is employed as a ligand or organocatalyst. [, , , ]

Q4: How is 2,2'-Bipyrrolidine used in organocatalysis?

A4: N-alkylated derivatives of 2,2'-Bipyrrolidine, particularly N-iPr-2,2'-Bipyrrolidine, have been successfully employed as organocatalysts in asymmetric Michael additions. These reactions involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of valuable chiral molecules. [, , , ]

Q5: What type of reactions can be catalyzed by metal complexes of 2,2'-Bipyrrolidine?

A5: Metal complexes of 2,2'-Bipyrrolidine have shown promising catalytic activity in a variety of reactions, including: * Alkene epoxidation: Dioxidomolybdenum(VI) complexes containing 2,2'-Bipyrrolidine ligands effectively catalyze the epoxidation of various olefins with high selectivity. [] * Oxidative cleavage of unsaturated fatty acids: Iron complexes of 2,2'-Bipyrrolidine, like [Fe(OTf)2(mix-BPBP)], have emerged as efficient catalysts for the oxidative cleavage of unsaturated fatty acids into aldehydes or carboxylic acids, utilizing hydrogen peroxide and sodium periodate as oxidants. [, ] * Lactide polymerization: Alkyl aluminum complexes of chiral 2,2'-Bipyrrolidine-derived salan ligands demonstrate activity in the ring-opening polymerization of lactide, offering control over the tacticity of the resulting poly(lactic acid). [, , , ] * Photochemical CO2 reduction: Cobalt(II) complexes with 2,2'-Bipyrrolidine ligands, such as cis-[CoII(PDP)Cl2], exhibit promising activity in the photocatalytic reduction of CO2 to CO, showcasing potential for sustainable chemistry applications. []

Q6: What factors influence the catalytic activity and selectivity of 2,2'-Bipyrrolidine-based catalysts?

A6: The catalytic performance of 2,2'-Bipyrrolidine-based catalysts is influenced by several factors, including: * The nature of the N-substituents: The steric and electronic properties of the N-substituents on the 2,2'-Bipyrrolidine core can significantly impact the reactivity and selectivity of the catalyst. For instance, bulky N-substituents can influence the approach of substrates, leading to enhanced enantioselectivity. [, , ] * The metal center in metal complexes: The choice of metal center and its oxidation state greatly impact the catalytic activity. For instance, different transition metals (e.g., Fe, Mo, Co) incorporated into 2,2'-Bipyrrolidine complexes have been shown to catalyze distinct transformations with varying efficiencies. [, , , ] * The reaction conditions: Parameters like solvent, temperature, and the presence of additives can also influence the reaction outcome. [, , ]

Q7: Have computational methods been used to study 2,2'-Bipyrrolidine and its complexes?

A7: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, has been employed to: * Investigate the structure and stability of different isomers of 2,2'-Bipyrrolidine-metal complexes. [, ] * Understand the mechanism of reactions catalyzed by 2,2'-Bipyrrolidine complexes. [, ] * Rationalize the observed stereo- and regioselectivity in catalytic reactions. [, , ]

Q8: How do modifications to the 2,2'-Bipyrrolidine structure affect its activity?

A8: Modifications to the 2,2'-Bipyrrolidine scaffold, such as introducing different N-substituents or incorporating it into larger ligand systems, can significantly impact its catalytic properties:

- N-Alkylation: N-Alkyl substituents play a crucial role in the enantioselective control of asymmetric reactions. For example, the use of N-isopropyl groups in 2,2'-Bipyrrolidine diamines led to the development of efficient organocatalysts for asymmetric Michael additions. [, , , ]

- Ligand design: Incorporating 2,2'-Bipyrrolidine as a chiral backbone into more elaborate ligand systems, such as Salan and PDP* ligands, allows for fine-tuning of the steric and electronic environment around metal centers. These modifications lead to improved catalytic activity and enantioselectivity in various reactions, including epoxidations and C-H oxidations. [, , , ]

Q9: Is 2,2'-Bipyrrolidine stable under ambient conditions?

A9: 2,2'-Bipyrrolidine and its derivatives, especially the free diamines, are known to be hygroscopic and sensitive to air and carbon dioxide. [] Proper storage under inert atmosphere and in tightly sealed containers is crucial to maintain their purity and reactivity.

Q10: What are some alternative compounds to 2,2'-Bipyrrolidine?

A10: While 2,2'-Bipyrrolidine exhibits unique properties, alternative chiral diamines or ligands can be considered depending on the specific application. For instance:* Trans-1,2-diaminocyclohexane: This diamine is a common alternative in ligand design, although it may not always provide the same level of stereochemical control as 2,2'-Bipyrrolidine. [, ]* Octa-1,7-diene-4,5-diamine derivatives: These compounds serve as versatile intermediates for the synthesis of various nitrogen heterocycles and chiral ligands, including 2,2'-Bipyrrolidines. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Aminoethyl)phenyl]ethylamine](/img/structure/B3281919.png)

![2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile](/img/structure/B3281970.png)